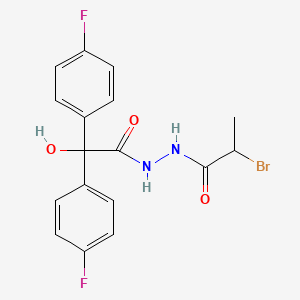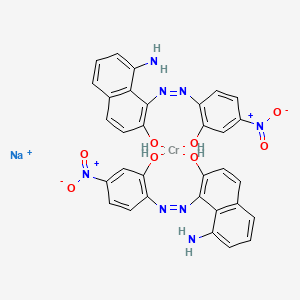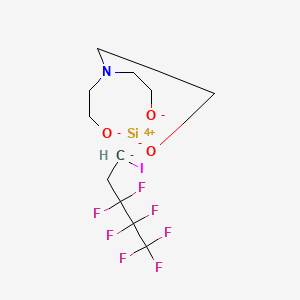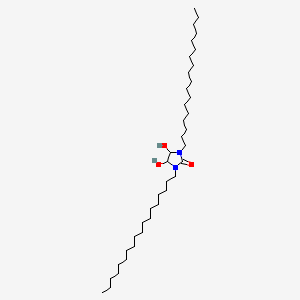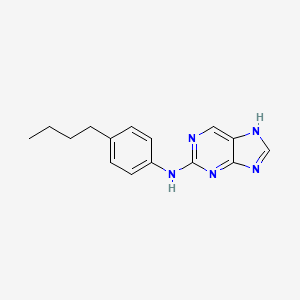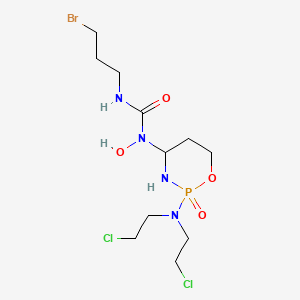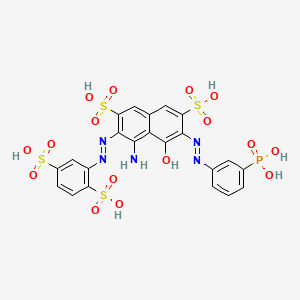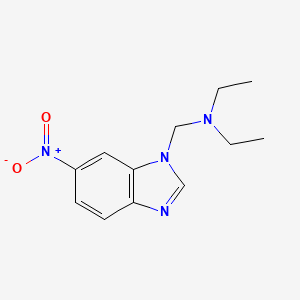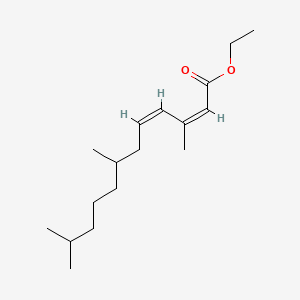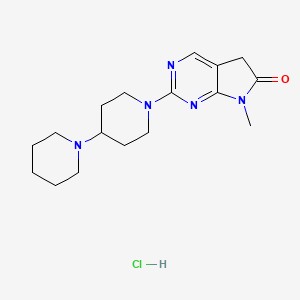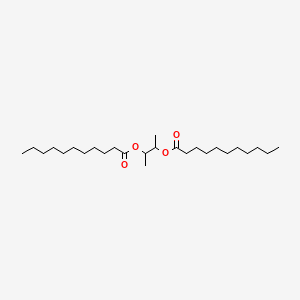
3,4-Methylenedioxyethylamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Methylenedioxyethylamphetamine, also known as MDEA, is a psychoactive drug belonging to the substituted amphetamine and substituted methylenedioxyphenethylamine classes. It is known for its empathogenic effects, which means it can enhance feelings of empathy and emotional closeness. MDEA is structurally similar to other well-known compounds like 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxyethylamphetamine typically involves the following steps:
Formation of the Methylenedioxy Ring: This is achieved by reacting safrole or isosafrole with a halogenating agent to form 3,4-methylenedioxyphenyl-2-propanone.
Reductive Amination: The intermediate is then subjected to reductive amination using ethylamine and a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods: Industrial production methods for MDEA are similar to those used for other substituted amphetamines. These methods often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反应分析
Types of Reactions: 3,4-Methylenedioxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: MDEA can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert MDEA to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the MDEA molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used .
科学研究应用
3,4-Methylenedioxyethylamphetamine has been studied for various scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine.
Medicine: Investigated for potential therapeutic uses in psychotherapy, particularly for conditions like post-traumatic stress disorder (PTSD).
Industry: Used in the synthesis of other chemical compounds and as a research tool in pharmacology
作用机制
3,4-Methylenedioxyethylamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release into the synaptic cleft, enhancing neurotransmission and producing empathogenic and psychoactive effects .
相似化合物的比较
3,4-Methylenedioxymethamphetamine (MDMA): Known for its strong empathogenic and stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): Has both empathogenic and psychedelic properties.
3,4-Methylenedioxypropylamphetamine (MDPA): Similar in structure but with different pharmacological effects.
Uniqueness of MDEA: MDEA is unique in its balance of empathogenic and stimulant effects, which are generally milder and shorter-lasting compared to MDMA. This makes it a potential alternative for individuals who may not respond well to MDMA or who require a different therapeutic profile .
属性
CAS 编号 |
121734-66-5 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-ethylethanamine |
InChI |
InChI=1S/C11H15NO2/c1-3-12-8(2)9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI 键 |
UOKBMEQKXXANRQ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)C1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



